3-Quinolinamine, 6-(trifluoromethoxy)-

Descripción general

Descripción

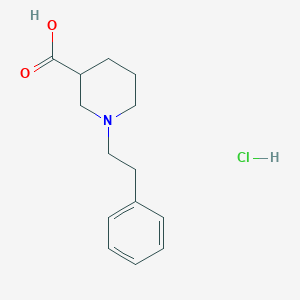

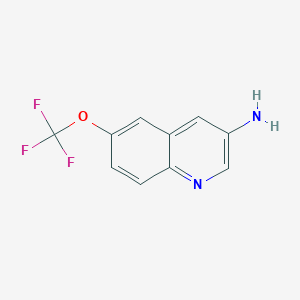

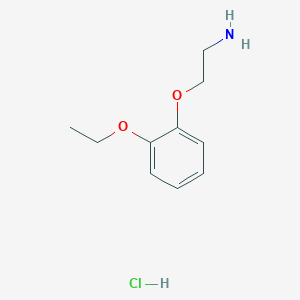

“3-Quinolinamine, 6-(trifluoromethoxy)-” is a chemical compound with the formula C10H7F3N2O and a molecular weight of 228.18 . Its IUPAC name is 6-(trifluoromethoxy)quinolin-3-amine .

Synthesis Analysis

Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare, despite the importance of trifluoromethoxylated compounds for pharmaceuticals, agrochemicals, and material sciences . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .Molecular Structure Analysis

The molecular structure of “3-Quinolinamine, 6-(trifluoromethoxy)-” can be represented by the SMILES string: FC(F)(F)OC1=CC=C2N=CC(N)=CC2=C1 .Chemical Reactions Analysis

The most atom economical C-H trifluoromethoxylation of arenes and heteroarenes remains a formidable challenge due to the reversible decomposition of trifluoromethoxide anion and the limited number of available trifluoromethoxylation reagents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthon for Benzothiazole and Benzoxazole

Dianions derived from 2-mercaptoaniline and 2-hydroxyaniline react with trifluoromethyl-substituted anilines and quinolinamines, including 3-trifluoromethylquinoline-4-amine, to form 2-substituted benzothiazole and benzoxazole. The CF3 group plays a pivotal role in this reaction (Kiselyov et al., 1994).

Fluorinated Furo- and Pyrrolo[3,4-b]quinoxaline Synthesis

The compound is involved in the synthesis of fluorinated quinoxaline derivatives, which are significant in various chemical applications (Kotovskaya et al., 1999).

Rhodium(III)-Catalyzed Conjugate Addition

The trifluoromethyl group in 3-Quinolinamine, 6-(trifluoromethoxy)- plays a central role in medicinal chemistry for the site-selective incorporation into biologically active molecules. It's used in Rhodium(III)-catalyzed conjugate additions (Ko et al., 2022).

Formation of Quinoxalines

Aqueous hydrofluoric acid catalyzes the synthesis of 2,3,6-substituted quinoxalines, showcasing the versatility of 3-Quinolinamine, 6-(trifluoromethoxy)- in chemical syntheses (Shekhar et al., 2014).

Biological and Pharmacological Research

Antileishmanial Activity

Analogues of 3-Quinolinamine, 6-(trifluoromethoxy)- have been studied for their potential in treating Leishmania donovani infections, highlighting its significance in antiparasitic drug development (Johnson & Werbel, 1983).

Antimalarial Drug Design

Trifluoromethyl substitution, a feature of 3-Quinolinamine, 6-(trifluoromethoxy)-, enhances antimalarial response in novel drug designs, particularly against resistant strains of Plasmodium (Romero, 2019).

Material Science and Photophysical Properties

- Optical and Morphological Studies: Y-shaped tri-fluoromethyl substituted quinoxaline derivatives exhibit significant solvatochromism and aggregation-induced emission properties, indicating potential applications in material science and photophysics (Rajalakshmi & Palanisami, 2020).

Mecanismo De Acción

Trifluoromethoxy (OCF3) groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity .

Safety and Hazards

Propiedades

IUPAC Name |

6-(trifluoromethoxy)quinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(14)5-15-9/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQIBMWSVRMIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Quinolinamine, 6-(trifluoromethoxy)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3078387.png)

![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B3078394.png)

![N-[2-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B3078402.png)

![Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate](/img/structure/B3078407.png)

amine hydrochloride](/img/structure/B3078438.png)

![[3-(Pentafluorophenoxy)propyl]amine hydrochloride](/img/structure/B3078457.png)